molecular formula C13H18N2 B2509573 (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine CAS No. 2418595-99-8

(2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine

Cat. No.: B2509573
CAS No.: 2418595-99-8
M. Wt: 202.301
InChI Key: VWYQMPOPLCLVIF-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine is a chiral compound with a unique structure that includes a cyclopropyl group, a phenyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine typically involves several steps, starting from readily available starting materials One common approach is the enantioselective synthesis, which ensures the correct stereochemistry of the final product This can be achieved through the use of chiral catalysts or chiral auxiliaries

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, could be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove certain functional groups or to convert double bonds to single bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or alcohol, while reduction could produce a more saturated compound

Scientific Research Applications

(2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3R)-1-Cyclopropyl-2-phenylpyrrolidin-3-amine include other chiral amines and pyrrolidine derivatives, such as:

  • (2S,3R)-3-Methylglutamate
  • (2S,3R)-2-Bromo-2,3-diphenylbutane

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and stereochemistry. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2S,3R)-1-cyclopropyl-2-phenylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-8-9-15(11-6-7-11)13(12)10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYQMPOPLCLVIF-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]([C@@H]1N)C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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